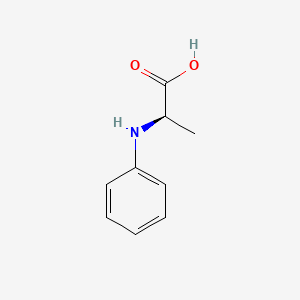
(2R)-2-anilinopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-anilinopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an aniline group attached to the alpha carbon of propanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-anilinopropanoic acid typically involves the reaction of aniline with a suitable alpha-halo acid or its derivative. One common method is the reaction of aniline with alpha-bromo propanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline nitrogen attacks the electrophilic carbon of the alpha-halo acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar reaction conditions as described above. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-anilinopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
(2R)-2-anilinopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (2R)-2-anilinopropanoic acid involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-anilinopropanoic acid: The enantiomer of (2R)-2-anilinopropanoic acid, differing only in the configuration at the alpha carbon.
2-phenylpropanoic acid: Similar structure but lacks the aniline group.
2-anilinobutanoic acid: Similar structure but with an additional carbon in the backbone.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an aniline group and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
828-02-4 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(2R)-2-anilinopropanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 |
Clé InChI |
XWKAVQKJQBISOL-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
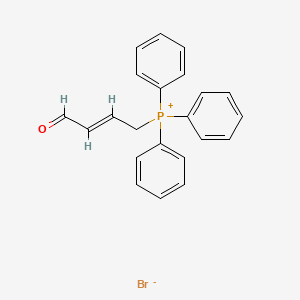
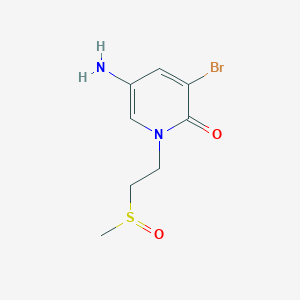

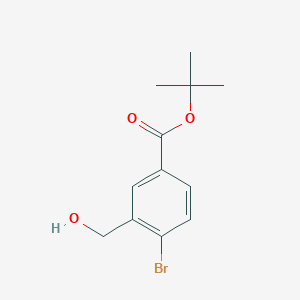
![6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde](/img/structure/B15252134.png)
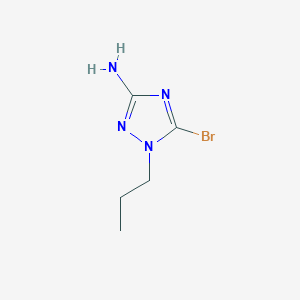
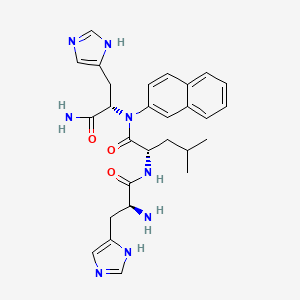
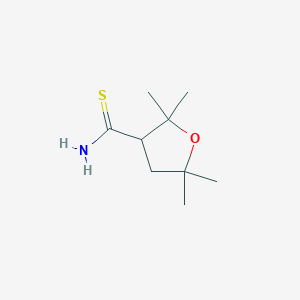
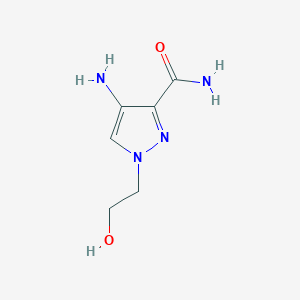

![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)

